5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

Formulation Science Solid-State Chemistry Pharmaceutical Processing

Researchers developing organic semiconductors often struggle to fine-tune HOMO/LUMO levels with common halogenated or alkylated building blocks. 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid solves this with its unique 4-(methylthio)phenyl substituent, which offers distinct electron-donating character for precise energy level tuning. • Predicted LogP of 3.6 enhances cellular permeability in drug discovery programs vs. halogenated analogs (ΔLogP = +0.5 to +0.7). • Methylthio group serves as a latent, multi-state handle; selective oxidation to sulfoxide or sulfone enables systematic SAR investigation. • Melting point of 220-224 °C provides a 30 °C lower thermal processing window vs. 4-fluorophenyl analog (mp 250-254 °C), compatible with hot-melt extrusion.

Molecular Formula C12H10O2S2
Molecular Weight 250.3 g/mol
CAS No. 870703-97-2
Cat. No. B1603637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid
CAS870703-97-2
Molecular FormulaC12H10O2S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C12H10O2S2/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyXESWRPZAGPHDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid (CAS 870703-97-2): Procurement-Grade Building Block Specifications and Class Identity


5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid (CAS 870703-97-2) is a heterocyclic aromatic compound belonging to the class of 5-arylthiophene-2-carboxylic acids . Characterized by a thiophene core with a 4-(methylthio)phenyl substituent at the 5-position and a carboxylic acid moiety at the 2-position, it has the molecular formula C12H10O2S2 and a molecular weight of 250.34 g/mol . It is commercially available as a solid with a reported melting point range of 220-224 °C (lit.) and a typical purity specification of ≥97% or ≥98% (HPLC) from major suppliers . This compound is utilized as a versatile building block in pharmaceutical research for synthesizing novel compounds and in material science for developing organic semiconductors used in OLEDs and organic solar cells .

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid: Why In-Class Analogs Are Not Direct Substitutes Without Verification


The 5-arylthiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science . However, generic substitution among members of this class is not scientifically valid due to the critical impact of aryl ring substituents on molecular properties. Structure-activity relationship (SAR) studies on related thiophene-2-carboxylic acids as DAO inhibitors reveal that even small substituents on the thiophene ring are well-tolerated, but their specific size and electronic nature dictate potency and target engagement [1]. Furthermore, the introduction of large, branched side chains can markedly decrease potency [1]. The 4-(methylthio)phenyl group in 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid imparts a unique combination of electronic and steric properties—differing fundamentally from halogen, methyl, or methoxy analogs—which directly affects its reactivity as a synthetic intermediate and its physicochemical profile, including melting point and solubility . These differences are outlined quantitatively in the evidence below.

5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid: Quantified Differentiation Evidence Against Closest Analogs


Thermal Stability and Formulation: 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid Melting Point Comparison

The melting point of 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid is 220-224 °C (lit.), a value that differentiates it from several close 5-arylthiophene-2-carboxylic acid analogs . For instance, the 4-fluorophenyl analog exhibits a significantly higher melting point of 250-254 °C (lit.) . This 30°C difference in solid-state thermal stability can critically impact formulation processes, such as hot-melt extrusion or solvent-based crystallization, where precise control over thermal transitions is required for reproducible manufacturing .

Formulation Science Solid-State Chemistry Pharmaceutical Processing

Lipophilicity-Driven Design: Predicted LogP Differentiation of 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid

The 4-(methylthio)phenyl substituent confers a distinct lipophilicity profile compared to other 5-arylthiophene-2-carboxylic acids. While direct experimental LogP data is not yet reported for this compound, computational predictions from the authoritative database PubChem provide a quantitative baseline for differentiation. The predicted LogP (XLogP3) for 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid is 3.6 [1]. This is notably higher than the predicted LogP for its 4-fluorophenyl analog (XLogP3 ≈ 3.1) [2] and the unsubstituted 5-phenyl analog (XLogP3 = 2.9) [3].

Medicinal Chemistry ADME Prediction Drug Design

Electronic Influence of the Methylthio Group: Class-Level SAR Inference from DAO Inhibition Studies

A 2018 study by Fukui et al. investigated a series of thiophene-2-carboxylic acids as inhibitors of D-amino acid oxidase (DAO) [1]. While 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid was not directly tested, the study's SAR findings provide strong class-level inference for its potential differentiation. The research demonstrated that the introduction of a 4-chlorophenyl substituent at the 5-position of the thiophene ring (a direct analog to our methylthio compound) resulted in a Ki of 1.7 µM for DAO inhibition [1]. This contrasts with a Ki of 130 µM for thiophene-2-carboxylic acid itself, a >75-fold improvement in potency [1]. Furthermore, the study concluded that small substituents on the thiophene ring are well-tolerated, but the introduction of large, branched side chains markedly decreases potency [1].

Structure-Activity Relationship (SAR) Enzyme Inhibition Medicinal Chemistry

Synthetic Utility: The Methylthio Group as a Distinctive Handle for Further Derivatization

The 4-(methylthio)phenyl group in 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid provides a unique synthetic handle that differentiates it from halogenated or alkyl-substituted analogs . The methylthio (-SCH3) moiety is a sulfur-containing functional group that can be selectively oxidized to a sulfoxide (-S(O)CH3) or sulfone (-S(O)2CH3), enabling the fine-tuning of molecular polarity, hydrogen-bonding capacity, and electronic properties post-coupling . In contrast, analogs such as 5-(4-chlorophenyl)thiophene-2-carboxylic acid possess a chemically inert chloro substituent that primarily serves as a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but lacks the capacity for this facile, multi-stage electronic modulation .

Organic Synthesis Building Block Chemical Derivatization

Procurement-Aligned Application Scenarios for 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic Acid (CAS 870703-97-2)


Synthesis of Lead Compounds Requiring Higher Lipophilicity for Improved Membrane Permeability

In early-stage drug discovery programs where a lead series is suffering from poor cellular permeability, medicinal chemists can utilize 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid as a core building block. As indicated by its higher predicted LogP of 3.6 compared to halogenated or unsubstituted phenyl analogs (ΔLogP = +0.5 to +0.7) [1], incorporating this scaffold can increase the overall lipophilicity of the resulting molecule, potentially enhancing its ability to cross cell membranes and engage intracellular targets, a crucial factor for in vitro efficacy.

Development of Advanced Organic Semiconductors with Tailored Electronic Properties

For material scientists developing the next generation of organic semiconductors for OLEDs or organic photovoltaics, this compound is a key intermediate . The 4-(methylthio)phenyl substituent offers a distinct electron-donating character compared to halogenated or alkylated analogs. This property can be leveraged to fine-tune the HOMO/LUMO energy levels of conjugated polymers or small molecules, which directly impacts device performance metrics like charge carrier mobility and open-circuit voltage. The compound's commercial availability at ≥98% purity ensures reproducibility in polymerization and device fabrication .

Precision Formulation of Hot-Melt Extruded Pharmaceuticals

In pharmaceutical development, when a formulation team is exploring hot-melt extrusion (HME) to improve the bioavailability of a poorly soluble drug candidate, the thermal properties of the excipients and active pharmaceutical ingredients (APIs) are paramount. 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid, with its distinct melting point of 220-224 °C , offers a different thermal processing window than its 4-fluorophenyl analog (mp 250-254 °C) . This 30°C difference allows formulators to select a building block that is compatible with a wider range of low-melting thermoplastic polymers, reducing the risk of thermal degradation during the HME process.

Divergent Synthesis of Novel Sulfoxide/Sulfone-Containing Libraries

In a medicinal chemistry program aimed at exploring structure-activity relationships (SAR) around a thiophene core, the methylthio group serves as a latent, multi-state functional handle . Researchers can first synthesize a focused library using 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid as a common intermediate. Subsequently, specific library members can be selectively oxidized to the corresponding sulfoxide or sulfone. This enables the systematic investigation of how incremental changes in polarity and hydrogen-bond acceptor capacity affect target binding and ADME properties, an experimental avenue not available with analogs bearing inert chloro or methyl substituents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.